Ethyl 2-bromobutanoate

Description

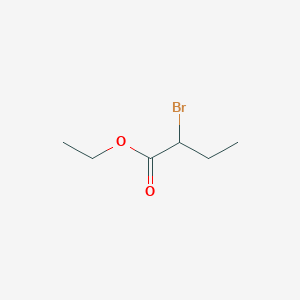

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMFCGSNSKXPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870591 | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-68-6 | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-bromobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromobutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BROMOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB2GD08LJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Bromobutanoate via Esterification of 2-Bromobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-bromobutanoate, a key intermediate in the pharmaceutical and agrochemical industries. The focus of this document is the Fischer-Speier esterification of 2-bromobutyric acid with ethanol (B145695), a widely employed and efficient method for the preparation of this versatile building block. This guide will detail the underlying chemical principles, provide various experimental protocols, and present relevant data in a structured format to aid researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 533-68-6) is a valuable organic compound utilized as a precursor in a multitude of synthetic transformations.[1][2] Its utility lies in the presence of a reactive bromine atom at the alpha position to an ester functional group, making it an excellent alkylating agent in nucleophilic substitution reactions.[1][2] This reactivity allows for the facile introduction of the ethyl butanoate moiety into more complex molecular architectures, a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and various agrochemicals such as herbicides, insecticides, and fungicides.[2][3]

The most common and economically viable route to this compound is the Fischer esterification of 2-bromobutyric acid with ethanol. This acid-catalyzed reaction is an equilibrium process that can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis, purification, and handling.

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromobutyric Acid | 80-58-0 | C₄H₇BrO₂ | 167.00 | 214-217 | 1.566 | 1.474 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 78.37 | 0.789 | 1.361 |

| This compound | 533-68-6 | C₆H₁₁BrO₂ | 195.05 | 177 | 1.321 | 1.447 |

Data sourced from[4][5] and other chemical databases.

Reaction Mechanism and Kinetics

The synthesis of this compound from 2-bromobutyric acid and ethanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromobutyric acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

All steps in the Fischer esterification are reversible. To drive the equilibrium towards the formation of the ester, an excess of ethanol is typically used, and in some protocols, water is removed as it is formed.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different acid catalysts.

Protocol 1: Sulfuric Acid Catalysis

This is a classic and widely used laboratory-scale procedure.

Materials:

-

2-Bromobutyric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-bromobutyric acid and an excess of absolute ethanol (typically a molar ratio of 1:1.2 to 1:5 of acid to ethanol).[1]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the 2-bromobutyric acid) to the stirring mixture.[1]

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-90°C) for 2-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Transfer the residue to a separatory funnel and add ethyl acetate to dissolve the crude product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted 2-bromobutyric acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 86.1°C at 50 mbar).[6]

Expected Yield: 85-92%.[1]

Protocol 2: Potassium Bisulfate Catalysis (Industrial Scale Adaptation)

For larger-scale synthesis, solid acid catalysts like anhydrous potassium bisulfate (KHSO₄) are often preferred as they can minimize side reactions.[1]

Materials:

-

2-Bromobutyric acid

-

Ethanol

-

Anhydrous potassium bisulfate (KHSO₄)

-

Sodium bicarbonate solution

-

Water

Equipment:

-

Reaction vessel with mechanical stirring and heating capabilities

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with 2-bromobutyric acid, ethanol, and anhydrous potassium bisulfate (approximately 10 wt% of the 2-bromobutyric acid).[1]

-

Heat the mixture to 85-90°C and maintain it under reflux with stirring for about 2 hours.[1]

-

After the reaction, distill off the excess ethanol.

-

Wash the remaining crude product with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Separate the organic layer and purify by vacuum distillation to yield high-purity this compound.

Expected Yield: Up to 98.5%.[1]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via Fischer esterification.

| Catalyst | Reactant Ratio (Acid:Ethanol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid | 1:1.2 | 70-90 | 2-5 | 85-92 | >98 | [1] |

| Potassium Bisulfate | - | 85-90 | 2 | up to 98.5 | 99.08 | [1] |

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the product and confirm its molecular weight. The mass spectrum of this compound typically shows a molecular ion peak at m/z 195 (M⁺) and characteristic fragment ions, including a prominent peak at m/z 123 and a second-highest peak at m/z 121, which is indicative of the bromine isotope pattern.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides structural information. Key signals for this compound include a quartet around δ 4.2 ppm (ester -OCH₂CH₃), a triplet around δ 1.3 ppm (ester -OCH₂CH₃), a triplet around δ 4.4 ppm (methine proton at the α-position), a multiplet around δ 2.1 ppm (methylene protons at the β-position), and a triplet around δ 1.0 ppm (methyl protons at the γ-position).[1][8]

-

¹³C NMR: The carbon NMR spectrum further confirms the structure with characteristic chemical shifts for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the ethyl groups.

-

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the Fischer esterification of 2-bromobutyric acid is a robust and high-yielding method suitable for both laboratory and industrial scales. By carefully controlling reaction parameters such as temperature, reaction time, and catalyst choice, researchers can achieve excellent yields of this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and application of this compound in the development of novel pharmaceuticals and agrochemicals.

References

- 1. This compound | 533-68-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. atompharma.co.in [atompharma.co.in]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ijraset.com [ijraset.com]

- 6. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 7. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Ethyl 2-bromobutyrate(533-68-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Direct Halogenation Methods for Preparing Ethyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of direct halogenation methodologies for the synthesis of Ethyl 2-bromobutanoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through clear diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a butanoate moiety at a specific position in a target molecule. Its synthesis via direct halogenation offers several advantages, including atom economy and procedural efficiency. This guide focuses on two principal direct halogenation strategies: the Hell-Volhard-Zelinsky reaction of butanoic acid followed by in-situ esterification, and the direct free-radical bromination of ethyl butanoate.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data associated with the primary methods for the preparation of this compound.

| Method | Starting Material | Key Reagents | Typical Yield | Purity |

| Hell-Volhard-Zelinsky Reaction (One-Pot) | Butanoic Acid | Bromine (Br₂), Phosphorus Tribromide (PBr₃) | ~85% | High, after distillation |

| Two-Step Hell-Volhard-Zelinsky/Esterification | Butanoic Acid | 1. Br₂, PBr₃2. Ethanol (B145695), H₂SO₄ | ~89.7% | High, after distillation |

| Direct Free-Radical Bromination of Ester (Generalized) | Ethyl Butanoate | N-Bromosuccinimide (NBS), Radical Initiator | Not Reported | Requires chromatographic purification |

Experimental Protocols

Method 1: One-Pot Hell-Volhard-Zelinsky Reaction and Esterification

This method is a highly efficient one-pot procedure for the synthesis of this compound from butanoic acid.[1]

Reaction Scheme:

Experimental Procedure:

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer in a well-ventilated fume hood.

-

Acid Halide Formation: To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq) or phosphorus tribromide.

-

Bromination: Gently heat the mixture to 50°C. From the dropping funnel, add bromine (1.5 eq) dropwise. The rate of addition should be controlled to maintain a steady reflux. After the addition is complete, continue to heat the mixture at reflux overnight.

-

Esterification: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-cooled absolute ethanol (3.0 eq) with vigorous stirring. Caution: This step is highly exothermic and releases hydrogen bromide gas.

-

Workup and Purification: The excess ethanol and other volatile components are removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Yield: While a specific yield for this compound via this one-pot method is not explicitly documented in the searched literature, the synthesis of the analogous mthis compound from butyric acid is reported to have a yield of 85%.[1]

Method 2: Two-Step Hell-Volhard-Zelinsky Reaction and Fischer Esterification

This approach involves the initial synthesis and isolation of 2-bromobutanoic acid, followed by a separate esterification step.

Reaction Scheme:

Step 1: α-Bromination of Butanoic Acid

Step 2: Fischer Esterification

Experimental Procedure:

Step 1: Synthesis of 2-Bromobutanoic Acid

-

Follow steps 1-3 of the one-pot procedure described in section 3.1.

-

After the overnight reflux, the reaction mixture is cooled. The crude 2-bromobutanoyl bromide is then carefully hydrolyzed by the slow addition of water.

-

The resulting 2-bromobutanoic acid is purified by distillation under reduced pressure. A molar yield of 89.7% for 2-bromobutanoic acid from butanoic acid has been reported.

Step 2: Esterification of 2-Bromobutanoic Acid

-

In a round-bottom flask equipped with a reflux condenser, combine 2-bromobutanoic acid (1.0 eq), absolute ethanol (excess, e.g., 3.0 eq), and a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated at reflux for several hours to drive the esterification to completion.

-

After cooling, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove excess acid and ethanol.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed by rotary evaporation.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

Method 3: Direct Free-Radical Bromination of Ethyl Butanoate (Generalized Protocol)

The direct α-bromination of ethyl butanoate via a free-radical pathway is less documented in the literature compared to the Hell-Volhard-Zelinsky reaction. However, a generalized protocol can be proposed based on standard procedures for the free-radical bromination of similar substrates using N-bromosuccinimide (NBS) and a radical initiator.[2]

Reaction Scheme:

Generalized Experimental Procedure:

-

Apparatus Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl butanoate (1.0 eq) in a suitable anhydrous, non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography to isolate this compound.

Note: The success and selectivity of this reaction can be highly dependent on the specific reaction conditions and the stability of the resulting α-radical.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.

Hell-Volhard-Zelinsky Reaction Pathway

Caption: Reaction mechanism for the one-pot Hell-Volhard-Zelinsky synthesis.

Free-Radical Bromination Pathway

Caption: Generalized mechanism for free-radical α-bromination of an ester.

Experimental Workflow for One-Pot HVZ Synthesis

Caption: Experimental workflow for the one-pot HVZ synthesis and esterification.

References

A Spectroscopic Guide to Ethyl 2-bromobutanoate: Physicochemical Properties and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Ethyl 2-bromobutanoate, with a specific focus on its characterization using modern spectroscopic techniques. This document offers structured data, detailed experimental protocols, and visual workflows to support research and development activities involving this versatile chemical intermediate.

Physicochemical Properties

This compound is a halogenated ester widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily centered around the bromine atom at the alpha position to the carbonyl group, which makes it an effective alkylating agent.[1] A comprehensive understanding of its physical and chemical properties is essential for its application and analysis.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [3][4][5][6] |

| Molecular Weight | 195.05 g/mol | [1][6][7] |

| CAS Number | 533-68-6 | [1][3][5][6] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Density | 1.321 g/mL at 25 °C | [2] |

| Boiling Point | 177 °C | [2][3] |

| Melting Point | -4 °C | [3][5] |

| Refractive Index (n20/D) | 1.447 | [2][3][5] |

| Solubility | Insoluble in water; Miscible with alcohol and ether | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1.2.1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (butanoate chain) | 1.03 | Triplet |

| -CH₂- (ethyl group) | 1.30 | Triplet |

| -CH₂- (butanoate chain) | 2.01 - 2.11 | Multiplet |

| -CHBr- | 4.16 - 4.24 | Triplet |

| -O-CH₂- (ethyl group) | 4.16 - 4.24 | Quartet |

Note: Data is compiled from typical values for this compound structure. Specific shifts can vary slightly based on instrument and conditions. The signals for the alpha-proton (-CHBr-) and the ester methylene (B1212753) (-O-CH₂-) may overlap.[8]

Table 1.2.2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment (Carbon) | Chemical Shift (δ, ppm) |

| -C H₃ (butanoate chain) | ~12 |

| -O-CH₂-C H₃ (ethyl group) | ~14 |

| -C H₂- (butanoate chain) | ~28 |

| -C HBr- | ~47 |

| -O-C H₂- (ethyl group) | ~62 |

| -C =O | ~169 |

Note: These are predicted chemical shifts based on the structure and may vary. Experimental data should be used for confirmation.

Table 1.2.3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975 - 2845 | C-H Stretch | Alkyl (-CH₃, -CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1470 - 1370 | C-H Bend | Alkyl (-CH₃, -CH₂) |

| ~1250 - 1100 | C-O Stretch | Ester |

| ~650 - 550 | C-Br Stretch | Alkyl Halide |

Note: These values represent typical absorption ranges for the respective functional groups.[9]

Table 1.2.4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 194/196 | Molecular Ion [M]⁺ (Characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 121/123 | [M - COOC₂H₅]⁺ |

| 115 | [M - Br]⁺ |

| 69 | [CH₃CH₂CH=C=O]⁺ |

| 29 | [C₂H₅]⁺ |

Note: The presence of bromine isotopes results in characteristic doublet peaks for bromine-containing fragments.[1]

Experimental Protocols for Spectroscopic Analysis

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

Data Acquisition (¹³C NMR):

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Process the ¹³C spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the major functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): Use an instrument operating in Electron Ionization (EI) mode at a standard energy of 70 eV.

-

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source Temperature: 230 °C.

-

Scan Range: Scan from m/z 25 to 250.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC. The compound will be separated from any impurities on the column before entering the mass spectrometer, where it will be fragmented and detected.

-

Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak (noting the characteristic M+2 peak due to ⁸¹Br) and major fragment ions to confirm the structure.

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of the analytical workflow and molecular behavior.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in EI-Mass Spectrometry.

References

- 1. This compound | 533-68-6 | Benchchem [benchchem.com]

- 2. DL-Ethyl 2-bromobutyrate | 533-68-6 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS 533-68-6 [matrix-fine-chemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. DL-Ethyl 2-bromobutyrate(533-68-6) 1H NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the SN2 Reaction Mechanism in the Synthesis and Reactivity of Ethyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-bromobutanoate, with a core focus on the principles of the bimolecular nucleophilic substitution (SN2) reaction. This document details the prevalent synthetic methodology, the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and subsequently explores the SN2 reactivity of the synthesized α-bromo ester. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding for researchers and professionals in drug development and organic synthesis.

Introduction to the SN2 Reaction

The SN2 reaction is a fundamental concept in organic chemistry, representing a single-step process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] This concerted mechanism leads to an inversion of stereochemistry at the carbon atom and follows second-order kinetics, with the reaction rate being dependent on the concentrations of both the substrate and the nucleophile.[1][2]

Key characteristics of the SN2 reaction include:

-

Kinetics: The reaction rate is proportional to the concentration of both the alkyl halide and the nucleophile (Rate = k[R-X][Nu]).[1]

-

Mechanism: It is a one-step process involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. This leads to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.[1][3]

-

Stereochemistry: The SN2 reaction proceeds with a complete inversion of configuration at the chiral center, often referred to as a Walden inversion.[4][5]

-

Substrate Structure: The reaction is sensitive to steric hindrance. The reactivity order for alkyl halides is methyl > primary > secondary >> tertiary. Tertiary halides do not undergo SN2 reactions due to steric blockage.[1][6]

-

Nucleophile: A strong nucleophile is required for an efficient SN2 reaction.[2]

-

Leaving Group: A good leaving group (the conjugate base of a strong acid) is essential for the reaction to proceed.

-

Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMSO, are preferred as they solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process:

-

α-Bromination of Butanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is employed to selectively brominate the α-carbon of butanoic acid.

-

Esterification: The resulting 2-bromobutanoic acid is then esterified with ethanol (B145695) to yield the final product.

Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the α-halogenation of a carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃).[7][8][9]

The mechanism proceeds through the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently attacked by bromine at the α-position.[7][10] The reaction of the resulting α-bromo acyl bromide with the starting carboxylic acid regenerates the acyl bromide intermediate and forms the α-bromo carboxylic acid product.[8] The stereochemical outcome of the HVZ reaction typically results in a racemic mixture of the α-bromo acid.[11]

Step 2: Fischer Esterification

The 2-bromobutanoic acid produced in the HVZ reaction is converted to its ethyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[12] The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.

Protocol 1: α-Bromination of Butanoic Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature. The crude 2-bromobutanoic acid can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: Esterification of 2-Bromobutanoic Acid

Materials:

-

2-Bromobutanoic acid (from Protocol 1)

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine the crude 2-bromobutanoic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound and related compounds.

| Reaction Step | Starting Material | Product | Catalyst/Reagents | Yield (%) | Reference |

| Bromination & Esterification | Butanoic Acid | This compound | 1. PBr₃, Br₂ 2. Ethanol, H₂SO₄ | 79 | [7] |

| Esterification | 2-Bromo-2-methylpropionic acid | Ethyl 2-bromoisobutyrate | Ethanol, HBr, Zn | 92.53 | [3] |

SN2 Reactivity of this compound

This compound is an excellent substrate for SN2 reactions, where the bromide ion serves as a good leaving group. The electrophilic α-carbon is susceptible to attack by a variety of strong, non-basic nucleophiles.

Factors Influencing SN2 Reactions of this compound

-

Nucleophile: Strong nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻) react readily with this compound.

-

Solvent: Polar aprotic solvents like acetone, DMF, and DMSO are ideal for these reactions as they enhance the reactivity of the nucleophile.

-

Temperature: The reaction rate can be increased by raising the temperature, although this may also promote competing elimination (E2) reactions, especially with more basic nucleophiles.

Quantitative Data for SN2 Reactions of this compound

Visualizations

SN2 Reaction Mechanism

Caption: Generalized SN2 reaction mechanism showing backside attack and inversion of configuration.

Synthesis Workflow for this compound

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed the synthesis of this compound, emphasizing the role of the SN2 reaction in its subsequent reactivity. The established synthetic route via the Hell-Volhard-Zelinsky reaction and Fischer esterification has been presented with detailed experimental protocols and available quantitative data. Understanding the principles of the SN2 mechanism is crucial for predicting the reactivity of this compound and for its application in the synthesis of more complex molecules in pharmaceutical and chemical research. The provided diagrams and tables serve as a valuable resource for scientists and researchers in this field.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 2-bromoisobutyrate synthesis - chemicalbook [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemscene.com [chemscene.com]

- 10. This compound | CAS 533-68-6 [matrix-fine-chemicals.com]

- 11. fiveable.me [fiveable.me]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Molecular weight and formula of Ethyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromobutanoate, a key building block in organic synthesis. The document details its chemical and physical properties, outlines common synthetic and analytical methodologies, and discusses its applications, particularly within the pharmaceutical and agrochemical industries.

Core Properties of this compound

This compound, also known as Ethyl α-bromobutyrate, is a halogenated ester widely utilized as a reactive intermediate.[1][2] Its utility stems from the presence of a bromine atom on the alpha-carbon relative to the ester group, which serves as an effective leaving group in nucleophilic substitution reactions.[3] This reactivity allows for the introduction of the ethyl butanoate moiety into various molecular scaffolds.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁BrO₂ | [1][2][4][5][6] |

| Molecular Weight | 195.06 g/mol | [1][5][7] |

| CAS Number | 533-68-6 | [1][2][4] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 177 °C | [5][8] |

| Density | 1.321 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.447 | [8] |

| SMILES | CCC(Br)C(=O)OCC | [1][4][5] |

| InChIKey | XIMFCGSNSKXPBO-UHFFFAOYSA-N | [2][4][7] |

Synthesis and Analytical Protocols

The synthesis of this compound can be achieved through several established routes. Concurrently, its purity and structure are typically confirmed using standard analytical techniques such as chromatography and spectroscopy.

One of the most common methods for synthesizing this compound is the Fischer esterification of 2-bromobutyric acid with ethanol (B145695), catalyzed by a strong acid.[3]

Objective: To synthesize this compound from 2-bromobutyric acid and ethanol.

Materials:

-

2-Bromobutyric acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard reflux and distillation glassware

Procedure:

-

Combine 2-bromobutyric acid and an excess of absolute ethanol (e.g., a 1:1.2 molar ratio) in a round-bottom flask.[3]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically maintained at a temperature between 70-90°C.[3]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. Yields for this method can range from 85% to 92%.[3]

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Objective: To determine the purity of a synthesized sample of this compound.

Instrumentation & Reagents:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

A suitable capillary column (e.g., non-polar or medium-polarity).

-

High-purity carrier gas (e.g., Helium or Nitrogen).

-

High-purity this compound standard.

-

Suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. Also, prepare a series of standard solutions of known concentrations for calibration if quantitative analysis is required.

-

Instrument Setup: Set the GC parameters, including injector temperature, oven temperature program, detector temperature, and carrier gas flow rate. A typical starting point for the oven could be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The retention time of the major peak should correspond to that of the this compound standard.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For GC-MS analysis, the mass spectrum of the peak can be compared to a library spectrum to confirm the identity of the compound.[7]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily serving as an alkylating agent.[3] Its applications are particularly notable in the synthesis of pharmaceuticals and agrochemicals.[3][8] For instance, it is used as a reagent in the synthesis of Efaroxan, an α2-antagonist that has been studied for its ability to stimulate insulin (B600854) secretion.[9] The chiral center at the second carbon position also makes it a valuable precursor in asymmetric synthesis, where producing a specific enantiomer of a target molecule is crucial.[3]

Visualized Workflow and Pathways

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate key workflows.

Caption: A generalized workflow for the synthesis and purification of this compound.

This diagram outlines the logical progression from starting materials to the final, quality-controlled product, highlighting the key stages of synthesis, workup, and analysis.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 533-68-6 | Benchchem [benchchem.com]

- 4. This compound | CAS 533-68-6 [matrix-fine-chemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1stsci.com [1stsci.com]

- 7. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Ethyl 2-bromobutyrate | 533-68-6 [chemicalbook.com]

- 9. atompharma.co.in [atompharma.co.in]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-bromobutanoate, a significant intermediate in various organic syntheses, including pharmaceuticals and agrochemicals. The data presented herein has been compiled from various reliable sources to ensure accuracy and is supplemented with detailed experimental protocols for verification and further research.

Core Physical Properties

This compound is a clear, colorless to light yellow liquid. A summary of its principal physical properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Boiling Point | 177 - 179.4[1][2][3] | °C |

| Density | 1.32 - 1.348[1][2][4] | g/mL (or g/cm³) |

| Refractive Index | 1.447[1][2][3] | n20/D |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point, density, and refractive index of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the micro-boiling point or reflux method.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is then gently heated. Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the liquid. The temperature on the thermometer at this exact moment is recorded as the boiling point.[5][6]

Determination of Density

Density is a fundamental physical property that represents the mass of a substance per unit volume. It can be accurately determined using a pycnometer or, more simply, with a measuring cylinder and a balance for less stringent accuracy requirements.

Apparatus:

-

A clean, dry measuring cylinder (e.g., 10 mL or 25 mL)

-

An electronic balance

Procedure:

-

The mass of the empty, dry measuring cylinder is accurately measured and recorded.

-

A known volume of this compound is carefully transferred into the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[4][7]

-

The measuring cylinder containing the liquid is then reweighed, and the mass is recorded.

-

The density is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid to find the mass of the liquid. This mass is then divided by the measured volume.[4][8]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identifying and assessing the purity of a substance. An Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to maintain a specific temperature, typically 20°C)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried thoroughly.

-

A few drops of this compound are placed on the surface of the prism using a dropper.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale. The reading is typically reported at a specific temperature (e.g., 20°C) and for a specific wavelength of light (e.g., the sodium D-line, 589 nm), denoted as nD20.[9]

Experimental Workflow Visualization

The logical flow of determining the physical properties of a liquid organic compound is illustrated in the diagram below. This workflow ensures a systematic approach to characterizing a substance like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. vernier.com [vernier.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. embibe.com [embibe.com]

- 8. youtube.com [youtube.com]

- 9. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Solubility of Ethyl 2-Bromobutanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-bromobutanoate, a key intermediate in various organic syntheses. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative solubility profiles, detailed experimental protocols for quantitative determination, and a logical framework for understanding its behavior in various solvent systems.

Introduction to this compound

This compound is a halogenated ester with the chemical formula C₆H₁₁BrO₂. Its molecular structure, featuring both a polar ester group and a nonpolar alkyl chain with a bromine atom, dictates its solubility behavior. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available chemical data and the principle of "like dissolves like," a qualitative solubility profile for this compound has been compiled. Esters of similar molecular weight are generally soluble in a wide range of organic solvents but exhibit poor solubility in water.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility/Miscibility | Rationale |

| Polar Protic | Water | Insoluble | The nonpolar alkyl chain of this compound outweighs the polarity of the ester group, preventing significant interaction with the highly polar and hydrogen-bonding water molecules.[1] |

| Alcohols (Methanol, Ethanol) | Miscible | Alcohols have both polar and nonpolar characteristics, allowing for favorable dipole-dipole interactions and van der Waals forces with this compound.[1] | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents are polar enough to interact with the ester group but lack the strong hydrogen-bonding network of water, making them good solvents for moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane, Toluene | Soluble | The alkyl portion of this compound interacts favorably with nonpolar solvents through van der Waals forces. |

| Halogenated | Dichloromethane (DCM) | Soluble | The presence of a carbon-bromine bond in this compound contributes to its solubility in other halogenated solvents due to similar intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.[1] |

Note: "Miscible" is used for liquids that dissolve in each other in all proportions, while "Soluble" indicates that a significant amount of the solute will dissolve in the solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid or liquid compound in a given solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles. This step is crucial to avoid artificially high solubility measurements.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualizing Solubility Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows pertinent to the solubility of this compound.

Caption: Logical relationship of this compound solubility based on solvent polarity.

Caption: Experimental workflow for the quantitative determination of solubility.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-bromobutanoate (CAS No: 533-68-6), a versatile building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₁BrO₂[2]

-

Molecular Weight: 195.06 g/mol [2]

-

SMILES: CCC(Br)C(=O)OCC[1]

-

Physical Form: Liquid[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 399.65 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.236 - 4.165 | Quartet | 2H | -O-CH₂ -CH₃ |

| 4.19 (approx.) | Triplet | 1H | -CH (Br)- |

| 2.11 - 2.01 | Quintet | 2H | -CH₂-CH₂ -CH(Br) |

| 1.304 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.031 | Triplet | 3H | CH₃ -CH₂-CH(Br) |

Note: Data is compiled from publicly available spectra.[4] Actual chemical shifts and coupling constants may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 169.0 (approx.) | C =O |

| 62.0 (approx.) | -O-C H₂-CH₃ |

| 47.0 (approx.) | -C H(Br)- |

| 28.0 (approx.) | -C H₂-CH₃ |

| 14.0 (approx.) | -O-CH₂-C H₃ |

| 11.0 (approx.) | C H₃-CH₂- |

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available data.[1][5][6]

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) - Neat

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1735 (approx.) | Strong | C=O stretch (ester) |

| 1300 - 1000 | Strong | C-O stretch (ester) |

| 650 (approx.) | Medium | C-Br stretch |

Note: Data compiled from typical values and publicly available spectra.[1][7]

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

| m/z (mass/charge ratio) | Relative Intensity | Proposed Fragment Ion |

| 196 / 194 | Low | [M+2]•+ / [M]•+ (Molecular Ion Peak) |

| 123 / 121 | High | [M - COOC₂H₅]⁺ or fragments containing Br |

| 88 | Medium | [C₄H₈O₂]⁺ (from McLafferty rearrangement) |

| 29 | High | [C₂H₅]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in characteristic M and M+2 peaks.[1][5][8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.[10]

-

Typical acquisition parameters for ¹H NMR include a spectral width of 0-15 ppm and 8-16 scans to improve the signal-to-noise ratio.[9]

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

-

Integrate all signals for ¹H NMR to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.[13]

-

Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile.[13]

-

Introduce the sample into the mass spectrometer via a gas chromatography (GC) system, which separates the compound from any impurities before it enters the ion source.[13]

-

-

Ionization and Mass Analysis:

-

Utilize Electron Ionization (EI) by bombarding the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[13] This process forms a positively charged molecular ion ([M]•+) and causes fragmentation.

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]•+) and the M+2 peak to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

References

- 1. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 2-bromobutyrate 99 533-68-6 [sigmaaldrich.com]

- 4. DL-Ethyl 2-bromobutyrate(533-68-6) 1H NMR [m.chemicalbook.com]

- 5. DL-Ethyl 2-bromobutyrate(533-68-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. DL-Ethyl 2-bromobutyrate(533-68-6) IR Spectrum [chemicalbook.com]

- 8. This compound | 533-68-6 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 1 [science.widener.edu]

- 11. webassign.net [webassign.net]

- 12. webassign.net [webassign.net]

- 13. benchchem.com [benchchem.com]

The Genesis of a Reactive Intermediate: A Technical Guide to the History and Discovery of Alpha-Bromo Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthetic methodologies of alpha-bromo esters, a class of compounds that have become indispensable tools in organic synthesis and drug discovery. From their early discovery through classic named reactions to their modern applications as precision tools in chemical biology, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Alpha-Bromo Ester Synthesis

The story of alpha-bromo esters is intrinsically linked to two pivotal named reactions of the late 19th century: the Hell-Volhard-Zelinsky reaction and the Reformatsky reaction. These discoveries laid the foundational groundwork for the synthesis and subsequent utility of this versatile class of molecules.

The Hell-Volhard-Zelinsky (HVZ) reaction , independently discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky between 1881 and 1887, provided the first reliable method for the α-halogenation of carboxylic acids.[1] This reaction, which involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide, proceeds through an acyl bromide intermediate. This intermediate readily enolizes, allowing for electrophilic attack by bromine at the alpha-carbon. Quenching the resulting α-bromo acyl bromide with an alcohol yields the corresponding α-bromo ester.[2]

Just a few years later, in 1887, Sergey Nikolaevich Reformatsky discovered a novel carbon-carbon bond-forming reaction that utilized an α-halo ester. The Reformatsky reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[3] The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.

These two cornerstone reactions not only enabled the synthesis of α-bromo esters but also highlighted their inherent reactivity and utility as precursors to a wide range of organic molecules.

Synthetic Methodologies: A Comparative Overview

While the HVZ and Reformatsky reactions remain classic methods, the synthetic chemist's toolkit for preparing α-bromo esters has expanded significantly over the past century. Modern approaches, including direct ester bromination and one-pot procedures, offer streamlined and often milder alternatives.

The Hell-Volhard-Zelinsky Reaction

The HVZ reaction remains a robust and widely applicable method for the synthesis of α-bromo esters, particularly when starting from the corresponding carboxylic acid. The reaction's reliability and broad substrate scope have cemented its place in the synthetic repertoire.

Table 1: Reported Yields for α-Bromo Ester Synthesis via the Hell-Volhard-Zelinsky Reaction (followed by esterification)

| Starting Carboxylic Acid | Alcohol | Product | Yield (%) |

| Propionic Acid | Ethanol (B145695) | Ethyl α-bromopropionate | 97.6 - 98.1[1] |

| Butyric Acid | Butanol | Butyl α-bromobutyrate | ~85[1] |

Direct Alpha-Bromination of Esters

Direct bromination of a pre-existing ester offers a more direct route to α-bromo esters, avoiding the need to handle the free carboxylic acid. This method often employs brominating agents such as N-bromosuccinimide (NBS) or a combination of hydrogen bromide and an oxidizing agent.

Table 2: Reported Yields for α-Bromo Ester Synthesis via Direct Bromination

| Substrate (Ester) | Brominating Reagent | Product | Yield (%) |

| Ethyl propionate | HBr / H₂O₂ | Ethyl α-bromopropionate | 92[1] |

| Ethyl isobutyrate | N-Bromosuccinimide (NBS) | Ethyl α-bromoisobutyrate | 86.1 - 92.5[1] |

The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters, which can be important intermediates in natural product synthesis and pharmaceuticals. The reaction's utility lies in its ability to form carbon-carbon bonds under relatively mild conditions.

Experimental Protocols

Synthesis of Ethyl α-Bromopropionate via the Hell-Volhard-Zelinsky Reaction

Materials:

-

Propionic acid

-

Red phosphorus

-

Bromine

-

Absolute ethanol

-

Ethyl acetate

-

Acid binding agent (e.g., triethylamine)

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a three-necked flask equipped with a dropping funnel, condenser, and a gas absorption trap, add propionic acid and red phosphorus.

-

Heat the mixture to 130°C with magnetic stirring.

-

Slowly add bromine dropwise over 2 hours, maintaining the temperature.

-

After the addition is complete, continue to heat the reaction mixture for an additional 2-4 hours, or until the reddish-brown color of bromine disappears and the mixture becomes light yellow.[4]

-

Cool the reaction mixture to room temperature and add ethyl acetate, followed by an acid binding agent.[4]

-

Slowly add excess absolute ethanol dropwise.

-

Stir the mixture at room temperature for 3 hours.[4]

-

Filter the reaction mixture.

-

Wash the filtrate with saturated sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation to obtain pure ethyl α-bromopropionate.

Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction

Materials:

-

Ketone or aldehyde

-

Ethyl bromoacetate (B1195939)

-

Activated zinc dust

-

Iodine (catalytic amount)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.[1]

-

To this mixture, add ethyl bromoacetate (2.0 eq).[1]

-

A solution of the ketone or aldehyde (1.0 eq) in toluene is then added to the suspension.[1]

-

The resulting mixture is stirred at 90°C for 30 minutes.[1]

-

The reaction is cooled to 0°C and quenched with water.[1]

-

The suspension is filtered, and the filtrate is extracted with MTBE.[1]

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.[1]

Visualizing the Synthetic Pathways

References

Fundamental reactivity of the carbon-bromine bond in alpha-bromo esters

An In-depth Technical Guide on the Fundamental Reactivity of the Carbon-Bromine Bond in Alpha-Bromo Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core reactivity of the carbon-bromine (C-Br) bond in α-bromo esters. These compounds are pivotal intermediates in organic synthesis and drug development due to the unique reactivity imparted by the interplay between the bromine atom and the adjacent ester functionality. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon, making the C-Br bond susceptible to a variety of transformations, including nucleophilic substitution, organometallic intermediate formation, elimination, and radical reactions.

Core Reactivity Pathways

The reactivity of α-bromo esters is dominated by four primary pathways, each enabling distinct and powerful synthetic transformations. The polarization of the C-Br bond and the ability to stabilize negative charge or radical character at the α-position are key determinants of these pathways.

Nucleophilic Substitution (S_N2)

The most prevalent reaction pathway for α-bromo esters is the bimolecular nucleophilic substitution (S_N2) reaction. The ester group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles.[1] This heightened reactivity stabilizes the transition state of the S_N2 reaction, leading to significantly faster reaction rates compared to corresponding primary alkyl halides.[1] This pathway is fundamental for introducing a wide array of functional groups at the α-position.

Common nucleophiles include amines, carboxylates, phenoxides, and thiolates, leading to the synthesis of α-amino esters, α-hydroxy esters (after hydrolysis), and other valuable derivatives.[1][2][3]

Organometallic Intermediate Formation (Reformatsky Reaction)